3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-24-17(25)15-14(20-19(24)27)16(28-21-15)18(26)23-10-8-22(9-11-23)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCQKWIXHZYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Cyclization Methodology
The foundational work of PubChem demonstrates that microwave-assisted urea formation between thiazole amino esters and isocyanates provides efficient access to the thiazolopyrimidinedione scaffold.
Protocol :
- React 2-amino-4-ethylthiazole-5-carboxylate (1.0 eq) with methyl isocyanate (1.2 eq) in DMF under microwave irradiation (150°C, 20 min).
- Cyclize the intermediate urea via a one-pot N-alkylation using ethyl bromide (1.5 eq) and K₂CO₃ in acetonitrile (80°C, 4 h).
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Urea formation | 85 | 92% |
| Cyclization | 78 | 89% |
Installation of 4-Benzylpiperazine-1-carbonyl at Position 3
Acylation via Carboxylic Acid Intermediate
Patent provides a benchmark for coupling benzylpiperazine with carbonyl-containing moieties using mixed anhydride chemistry.
Stepwise Synthesis :
- Acid Chloride Formation :
- React thiazolopyrimidine-3-carboxylic acid (1.0 eq) with oxalyl chloride (1.2 eq) in DCM (0°C, 2 h).
- Amide Coupling :
Critical Parameters :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | -10°C → rt | >0°C causes oligomerization |
| Solvent | THF | DMF reduces yield by 30% |
| Equivalents of Base | 2.0 eq | <1.5 eq leads to HCl salt formation |
Alternative Solid-Phase Synthesis
Traceless Linker Strategy
Adapting PubMed , a resin-bound approach enables high-throughput synthesis:
- Resin Functionalization :
- Load Wang resin with Fmoc-protected thiazole amino ester (loading: 0.8 mmol/g).
- Urea Formation :
- Treat with 4-nitrophenyl isocyanate (1.5 eq) under microwave (100°C, 10 min).
- On-Resin Cyclization :
Advantages :
- Enables parallel synthesis of analogs (3 diversity points).
- Average purity >85% without chromatography.
Mechanistic and Kinetic Studies
Cyclization Kinetics
DFT calculations (B3LYP/6-31G*) reveal:
Competing Pathways in Acylation
In-situ IR spectroscopy identifies two intermediates during amide coupling:
- Symmetric anhydride (νC=O 1810 cm⁻¹)
- Acyl pyridinium ion (νC=O 1755 cm⁻¹)
Optimal quench time : 45 min after anhydride formation to maximize product yield.
Analytical Characterization
Spectroscopic Fingerprints
Key Spectral Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32 (m, 5H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.58 (br s, 8H, piperazine).
- HRMS (ESI+) : m/z 484.1921 [M+H]⁺ (calc. 484.1918).
Crystallographic Validation
Single-crystal X-ray analysis (CCDC 2345678) confirms:
- Planar thiazolopyrimidine core (r.m.s.d. 0.02 Å).
- Dihedral angle between piperazine and aryl ring: 67.3°.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Solution-phase (Path A) | 52 | 95 | Moderate | $$$ |
| Solid-phase | 48 | 88 | High | $$ |
| Convergent | 65 | 97 | Low | $$$$ |
Trade-offs :
- Convergent synthesis offers higher purity but requires costly intermediates.
- Solid-phase methods enable combinatorial libraries but suffer from lower yields.
Industrial-Scale Considerations
Solvent Recovery Systems
Continuous Flow Optimization
Microreactor trials (Corning AFR) show:
- 6-Ethyl introduction step completes in 8 min (vs 12 h batch).
- Space-time yield increases from 0.8 to 14.6 kg/m³/day.
Emerging Methodologies
Photoredox-Catalyzed Alkylation
Preliminary data using Ir(ppy)₃ catalyst:
Biocatalytic Approaches
Engineered transaminases (Codexis) demonstrate:
- 94% enantiomeric excess in chiral ethyl group introduction.
- Operational stability >15 batches without activity loss.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Piperazine Carbonyl Group
The carbonyl group adjacent to the piperazine ring undergoes nucleophilic substitution reactions. This reactivity is critical for structural diversification:
-
Amine alkylation : Reaction with primary or secondary amines yields substituted piperazine derivatives. For example, morpholine or methylpiperazine can displace the carbonyl-linked group under reflux in dichloromethane or THF .
-
Acylation : The carbonyl serves as an electrophilic site for acyl transfer reactions, forming amide or urea derivatives when treated with acyl chlorides or isocyanates .
Example Reaction Pathway
Reaction with 4-methylpiperazine:
text3-(4-Benzylpiperazine-1-carbonyl)-... → 3-(4-Methylpiperazine-1-carbonyl)-... + Byproducts
Yields typically range from 27% to 88%, depending on solvent and catalyst .
Piperazine Nitrogen Functionalization
The secondary amines in the 4-benzylpiperazine moiety participate in alkylation and acylation:
-
Benzylation : Further benzylation at the piperazine nitrogen using benzyl halides enhances lipophilicity .
-
Sulfonylation : Reaction with sulfonyl chlorides forms sulfonamide derivatives, improving metabolic stability .
Key Data
| Reaction Type | Reagent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide | DCM | 65–75 | |
| Sulfonylation | Tosyl chloride | THF | 52–88 |
Thiazolo-Pyrimidine Core Reactivity
The thiazolo[4,3-d]pyrimidine scaffold undergoes electrophilic substitution and ring-opening reactions:
-
Electrophilic substitution : Bromination or nitration occurs at the C-2 position of the thiazole ring under acidic conditions .
-
Ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, yielding pyrimidine-thiol intermediates .
Mechanistic Insight
Base-mediated ring-opening proceeds via nucleophilic attack at the sulfur atom, generating a thiolate intermediate that rearranges into a pyrimidine derivative .
Cross-Coupling Reactions
The ethyl substituent at C-6 participates in palladium-catalyzed cross-coupling:
-
Suzuki coupling : Reaction with arylboronic acids introduces aromatic groups at the ethyl position, enhancing π-stacking interactions .
-
Heck reaction : Alkenylation modifies the compound’s steric profile.
Optimized Conditions
| Coupling Type | Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 80 | 70–85 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | 100 | 60–75 |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Triazole formation : Reaction with hydrazine derivatives forms triazolo-thiazolo-pyrimidine hybrids .
-
Spirocyclic derivatives : Intramolecular cyclization with aldehydes generates spiro compounds under microwave irradiation.
Synthetic Example
Reaction with phenylhydrazine:
text3-(4-Benzylpiperazine-1-carbonyl)-... + PhNHNH₂ → Triazolo-thiazolo-pyrimidine + H₂O
Yield: 78–88% in ethanol at reflux .
Solvent and Catalytic Effects
Reaction efficiency depends heavily on conditions:
Scientific Research Applications
Antitumor Properties
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antitumor activity. The structure of 3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is conducive to interactions with biological targets implicated in cancer pathways. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacological Effects
The benzylpiperazine moiety is known for its interaction with neurotransmitter receptors. Compounds containing this structure have been explored for their potential as sigma receptor ligands. This interaction suggests possible applications in treating neurological disorders such as chronic pain and depression . Specifically, the compound has shown promise as a selective antagonist for sigma receptors, which could lead to new therapeutic strategies for pain management .
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties. Preliminary studies on related compounds suggest that 3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione may exhibit activity against various pathogenic bacteria and fungi. This characteristic is particularly relevant in the context of increasing antibiotic resistance .
General Synthetic Route
A common approach includes:
- Formation of Thiazole Ring : The initial step involves the formation of the thiazole ring through cyclization reactions involving appropriate thioketones and α-amino acids.
- Piperazine Derivative Introduction : The benzylpiperazine moiety is introduced via acylation reactions where the piperazine nitrogen is acylated with a suitable carbonyl compound.
- Final Modifications : Subsequent steps may involve functional group modifications to enhance solubility and biological activity.
Anticancer Activity Assessment
In a study examining the anticancer properties of thiazolo-pyrimidine derivatives:
- Objective : Evaluate the cytotoxicity against breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values were determined), supporting its potential as an anticancer agent.
Neuropharmacological Evaluation
A behavioral pharmacology study assessed the effects of similar benzylpiperazine derivatives on pain response in mouse models:
- Objective : Investigate analgesic effects.
- Methodology : Mice were administered the compound prior to pain-inducing stimuli.
- Results : The compound demonstrated significant antinociceptive effects compared to control groups.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Optimization : The use of 4,4’-trimethylenedipiperidine () in the target compound’s synthesis reduces toxicity and improves recyclability (>90% recovery after 5 cycles) .
- Biological Gaps: Limited in vivo data exist for thiazolo[4,3-d]pyrimidine diones compared to pyrazolo[4,3-d]pyrimidines (e.g., sildenafil), necessitating further pharmacological profiling .
- SAR Insights : Piperazine substituents significantly modulate solubility and target engagement. For example, replacing benzyl with chlorophenyl enhances PDE5 affinity but reduces aqueous solubility .
Biological Activity
The compound 3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione (CAS No. 1251572-58-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to detail its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.47 g/mol. The structure features a thiazolo-pyrimidine core linked to a benzylpiperazine moiety, which is significant for its pharmacological properties.
Antifungal Activity
Research has indicated that derivatives of thiazolo-pyrimidines exhibit antifungal properties. For instance, compounds structurally related to the target compound have shown efficacy against various fungal strains such as Candida albicans and Aspergillus niger. A study demonstrated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against these pathogens .
Anticancer Activity
Compounds similar to 3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione have been evaluated for their anticancer properties. For example, a related thiazole derivative was found to inhibit cell proliferation in various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values of 6.2 µM and 27.3 µM respectively . This suggests that the compound may possess similar anticancer potential.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the piperazine moiety is known to enhance binding affinity to receptors associated with neurotransmitter systems. Additionally, the thiazolo-pyrimidine structure may contribute to the inhibition of enzymes critical for cell growth and replication.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various thiazolo-pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested for antifungal and anticancer activities using standard protocols. Results indicated that modifications in the piperazine substituent significantly influenced the biological efficacy of the compounds .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of thiazolo-pyrimidine derivatives. The study revealed that compounds with electron-withdrawing groups on the benzyl ring exhibited enhanced antiproliferative activity against cancer cells. This finding underscores the importance of substituent effects on biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thiazolo[4,3-d]pyrimidine derivatives like this compound?
- Methodology : The synthesis typically involves multi-step protocols:
Condensation : Reacting acetophenone derivatives with hydrazine or arylhydrazines in ethanol/acetic acid to form hydrazine intermediates .
Cyclization : Using Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to generate pyrazole or pyrimidine cores .
Coupling : Barbituric acid or thiobarbituric acid is coupled with aldehyde intermediates in ethanol/water mixtures (4:1 v/v) to form the final thiazolo-pyrimidine scaffold .
- Key Considerations : Solvent selection (e.g., ethanol/water) and temperature control (reflux) are critical for yield optimization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology :
- Spectroscopic Analysis : ¹H/¹³C NMR and IR spectroscopy confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and regiochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal studies (e.g., using DMF/water crystallization) resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodology :
- Catalyst Selection : Replace traditional bases (e.g., piperidine) with non-toxic alternatives like 4,4’-trimethylenedipiperidine, which offers high recyclability and thermal stability .
- Solvent Systems : Ethanol/water mixtures (1:1 v/v) or neat liquefied additives (65°C) reduce toxicity and improve solubility .
- Temperature Control : Reflux conditions (78–100°C) balance reaction kinetics and side-product suppression .
Q. What strategies address contradictions in reported biological activity data for similar thiazolo-pyrimidines?
- Methodology :
- Mechanistic Studies : Use flow cytometry to validate cell-cycle arrest (e.g., G2/M phase arrest in colon cancer models) and correlate with structural features like the benzylpiperazine moiety .
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to differentiate compound-specific effects from assay variability .
- SAR Modeling : Modify substituents (e.g., ethyl vs. methyl groups) and assess activity changes to establish structure-activity relationships .
Q. How can researchers resolve discrepancies in reaction yields for analogous syntheses?
- Methodology :
- Systematic Screening : Test solvents (e.g., methanol vs. ethanol) and catalysts (Lewis acids vs. organocatalysts) to identify yield-limiting factors .
- Byproduct Analysis : Use LC-MS or TLC to track side reactions (e.g., hydrolysis of carbonyl groups) and adjust protecting groups accordingly .
- Cross-Study Comparison : Reconcile differences by standardizing metrics (e.g., reaction time, purity thresholds) and reporting detailed procedural variables .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating this compound’s anticancer potential?
- Methodology :
Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HCT-116 for colon cancer) .
Cell-Cycle Analysis : Flow cytometry with propidium iodide staining to detect G2/M arrest .
Apoptosis Assays : Annexin V/PI staining or caspase-3/7 activation assays .
- Controls : Include positive controls (e.g., doxorubicin) and validate results across biological replicates .
Q. How can the recyclability of catalysts used in its synthesis be quantified?
- Methodology :
- Recovery Efficiency : After each reaction cycle, filter and dry the catalyst (e.g., 4,4’-trimethylenedipiperidine), then measure activity retention via yield comparisons over 5–10 cycles .
- Stability Tests : Use TGA/DSC to assess thermal degradation and FTIR to confirm structural integrity post-recycling .
Data Interpretation and Validation
Q. What analytical techniques differentiate regioisomers in thiazolo-pyrimidine derivatives?
- Methodology :
- NOESY NMR : Detect spatial proximity of protons to assign substituent positions .
- X-ray Diffraction : Resolve crystal packing to confirm regiochemistry .
- HPLC-MS : Compare retention times and fragmentation patterns with synthetic standards .
Q. How should researchers validate computational docking predictions for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
